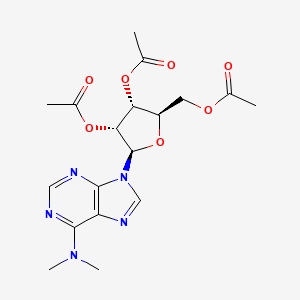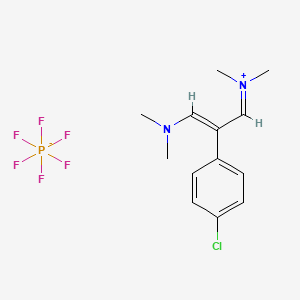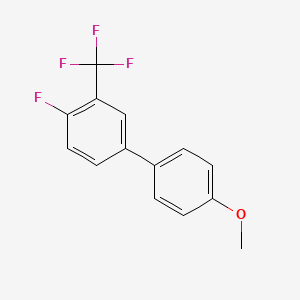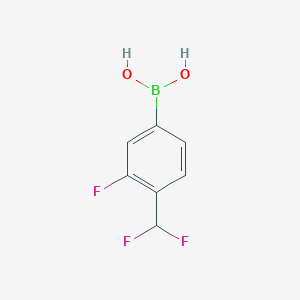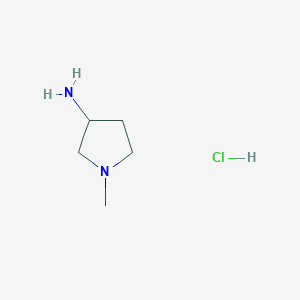![molecular formula C12H17ClN2O B12096638 [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol typically involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
-
Step 1: Formation of Intermediate
Reactants: 3-chlorobenzyl chloride and piperazine
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
-
Step 2: Reduction
Reactants: Intermediate from Step 1
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol
Conditions: Hydrogenation under atmospheric pressure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
化学反应分析
Types of Reactions
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to form different piperazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Various piperazine derivatives
Substitution: Substituted piperazine compounds
科学研究应用
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: can be compared with other piperazine derivatives, such as:
- [1-(2-Chlorophenyl)piperazin-2-yl]methanol
- [1-(4-Chlorophenyl)piperazin-2-yl]methanol
- [1-(3-Bromophenyl)piperazin-2-yl]methanol
Uniqueness
The presence of the 3-chlorophenyl group in This compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile.
属性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC 名称 |
[1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2 |
InChI 键 |
FSVACMCTFSIBDE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



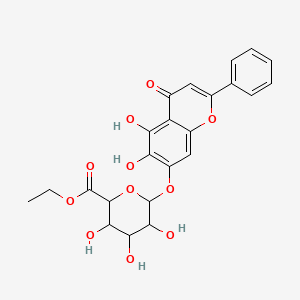
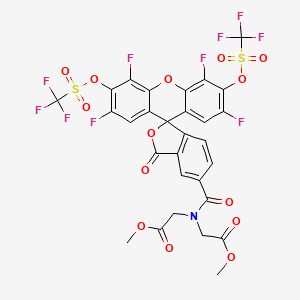
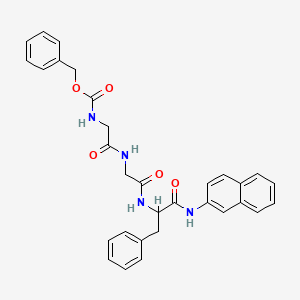
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)
